

Application Notes and Protocols for Cell-Based Functional Assays of 2CB-Ind

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Compound of Interest

Compound Name: 2CB-Ind

Cat. No.: B3064264

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Introduction

2CB-Ind is a conformationally-restricted derivative of the phenethylamine hallucinogen 2C-B.[1][2] It functions as a moderately potent and selective agonist for the serotonin 5-HT_{2A} and 5-HT_{2C} receptors.[1] The primary mechanism of action for 5-HT_{2A} receptor activation involves the Gq/11 signaling pathway, which stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[3][4] Additionally, 5-HT_{2A} receptor activation can induce the recruitment of β -arrestin, a key protein in receptor desensitization and G protein-independent signaling.[5][6][7]

These application notes provide detailed protocols for three key cell-based functional assays to characterize the pharmacological activity of **2CB-Ind** at the 5-HT_{2A} receptor: a Calcium Mobilization Assay, an IP₁ Accumulation Assay, and a β -Arrestin Recruitment Assay.

Data Presentation

The following tables summarize the known binding affinity for **2CB-Ind** and comparative functional potency data for the related compound, 2C-B, which can serve as a reference for expected outcomes.

Table 1: Receptor Binding Affinity of Racemic **2CB-Ind**

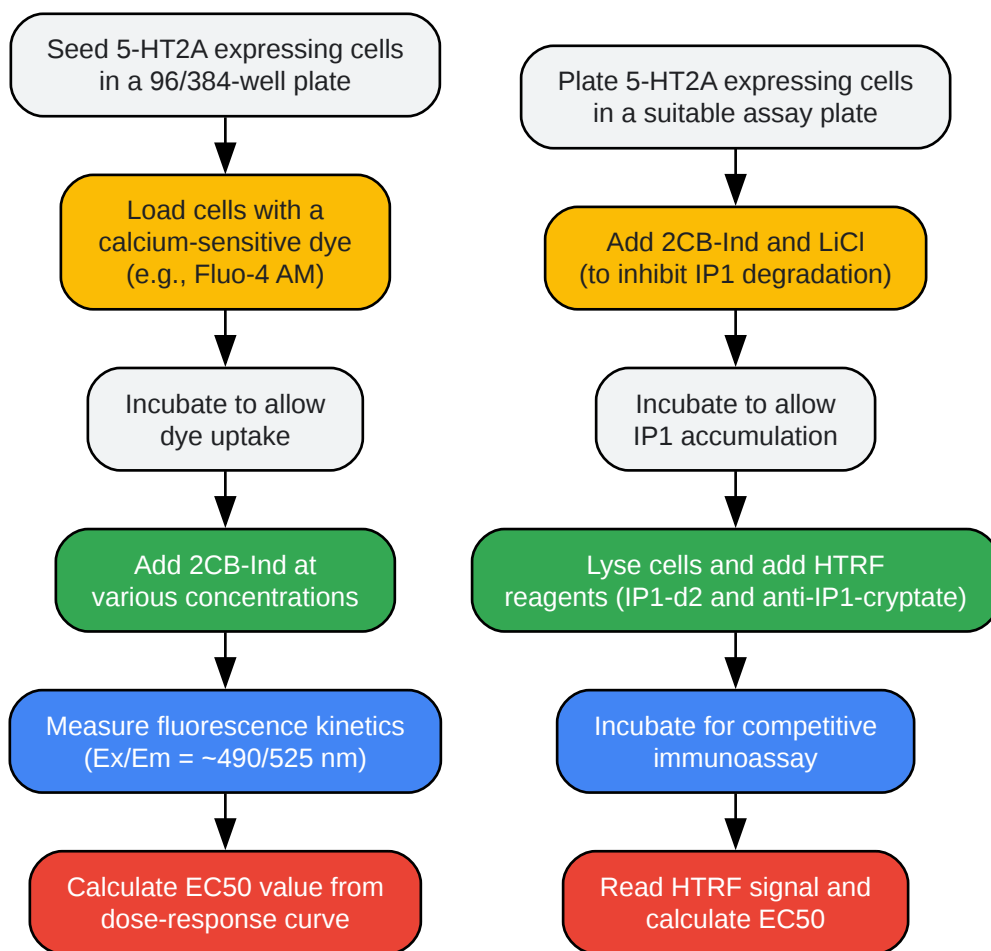
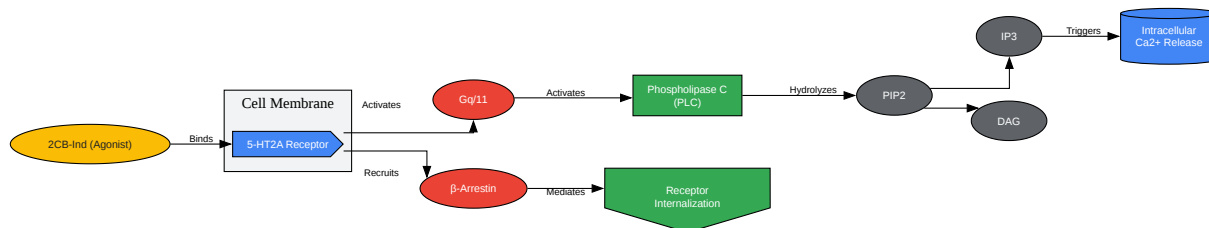
Compound	Receptor	Binding Affinity (Ki)
Racemic 2CB-Ind	Human 5-HT2A	47 nM[1]

Table 2: Functional Potency (EC50) of the Related Compound 2C-B

Compound	Receptor	Assay	EC50	E _{max}
2C-B	Human 5-HT2A	Not Specified	1.2 nM	101%[8]
2C-B	Human 5-HT2B	Not Specified	13 nM	97%[8]
2C-B	Human 5-HT2C	Not Specified	0.63 nM	98%[8]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathways



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